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3-(Hydrazinylmethyl)-2-methylpyridine

Cat. No.: B13083528
M. Wt: 137.18 g/mol
InChI Key: OIIPNAWOJXWZGV-UHFFFAOYSA-N
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Description

Significance and Research Context of Pyridine-Hydrazine Architectures

For instance, research into various pyridine-containing heterocycles has demonstrated their potential as inhibitors of enzymes such as Mitogen- and Stress-Activated Kinase 1 (MSK1), which is implicated in inflammatory diseases. mdpi.com Furthermore, derivatives of pyridine-2-methylamine have been investigated as inhibitors of MmpL3, a crucial transporter in Mycobacterium tuberculosis, highlighting the potential of such scaffolds in the development of new antitubercular agents. nih.gov The fungicidal activity of certain 3-chloro-2-hydrazinopyridine (B1363166) derivatives against tomato bacterial spot and cucumber Fusarium wilt also points to the relevance of this structural motif in the agrochemical sector.

Historical Perspective on the Synthesis and Exploration of Related Compounds

The historical development of pyridine (B92270) and hydrazine (B178648) chemistry provides a foundation for understanding the synthesis and potential of compounds like 3-(Hydrazinylmethyl)-2-methylpyridine. The isolation and structural elucidation of pyridine dates back to the 19th century, with significant advancements in its synthesis, such as the Hantzsch pyridine synthesis, being developed in the late 1800s. researchgate.net

Hydrazine was first synthesized in the late 19th century and has since become a key reagent in organic synthesis. justia.com The reaction of halogenated pyridines with hydrazine to form hydrazinylpyridines is a well-established synthetic transformation. For example, a high-yield synthesis of 3-chloro-2-hydrazinopyridine has been developed through the reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate (B1144303). google.com This methodology suggests a plausible synthetic route to this compound from a suitable precursor.

A likely precursor for the synthesis of this compound is 3-(chloromethyl)-2-methylpyridine (B116377). A patented method for the synthesis of the hydrochloride salt of this precursor starts from 3-methylpyridine (B133936). The process involves oxidation to 3-picolinic acid, followed by esterification, reduction to 3-pyridinemethanol (B1662793), and subsequent chlorination using thionyl chloride. google.com The reaction of 3-(chloromethyl)-2-methylpyridine with hydrazine would then yield the target compound.

Table 2: Plausible Synthetic Pathway to this compound

StepStarting MaterialReagentsProduct
1 3-Methylpyridine1. Potassium permanganate2. Acid3-Picolinic acid
2 3-Picolinic acidMethanol, Acid catalystMethyl picolinate
3 Methyl picolinateReducing agent (e.g., NaBH₄)(2-Methylpyridin-3-yl)methanol
4 (2-Methylpyridin-3-yl)methanolThionyl chloride (SOCl₂)3-(Chloromethyl)-2-methylpyridine
5 3-(Chloromethyl)-2-methylpyridineHydrazine (N₂H₄)This compound

This table outlines a potential synthetic route based on established chemical transformations for similar compounds. google.comgoogle.commdpi.com

Scope and Research Objectives for this compound Studies

While specific research on this compound is not widely published, its structure allows for the formulation of several potential research objectives.

Synthetic Methodology Development: A primary research objective would be to establish and optimize a reliable synthetic route to this compound. This would involve investigating different reaction conditions for the final hydrazinolysis step to maximize yield and purity.

Coordination Chemistry: The presence of multiple nitrogen atoms makes this compound an interesting ligand for the formation of coordination complexes with various metal ions. Research in this area could explore the synthesis and characterization of these complexes and investigate their potential applications in catalysis or materials science.

Medicinal Chemistry Applications: A significant area of investigation would be the synthesis of derivatives of this compound and the evaluation of their biological activities. Based on the properties of related pyridine-hydrazine compounds, these derivatives could be screened for a range of activities, including:

Antimicrobial (antibacterial and antifungal) activity.

Antitubercular activity, potentially targeting enzymes like MmpL3. nih.gov

Enzyme inhibition, for example, against kinases like MSK1. mdpi.com

Anticancer activity.

Agrochemical Research: Given the fungicidal properties of related compounds, another research avenue would be to investigate the potential of this compound and its derivatives as novel agrochemicals.

The exploration of this compound and its derivatives holds the promise of uncovering new chemical entities with valuable properties. Its unique combination of a pyridine ring and a hydrazine functional group makes it a compelling target for further scientific investigation.

Established Synthetic Pathways for the Pyridine Core

The 2-methylpyridine (B31789) (or 2-picoline) scaffold is a fundamental building block. Methodologies for its synthesis and subsequent functionalization are well-documented, providing a versatile platform for creating complex derivatives.

A primary strategy for synthesizing derivatives of this compound begins with a pre-existing 2-methylpyridine ring, which is then functionalized at the desired 3-position. A key intermediate in many synthetic routes is 2-methyl-3-bromopyridine.

One approach involves the direct bromination of 2-methylpyridine (2-picoline). In this electrophilic aromatic substitution, 2-methylpyridine is treated with bromine in the presence of a Lewis acid catalyst, such as aluminum chloride, at elevated temperatures. This method, however, can lead to a mixture of isomers, including 3-bromo-2-methylpyridine and 5-bromo-2-methylpyridine, which necessitates challenging separation procedures and often results in low yields of the desired 3-bromo isomer. chemicalbook.compatsnap.com

A more complex but regioselective multi-step synthesis for 2-methyl-3-bromopyridine has been developed to overcome the selectivity issues of direct bromination. patsnap.comgoogle.comgoogle.com This pathway begins with 2-chloro-3-nitropyridine. The key steps are:

Condensation: 2-chloro-3-nitropyridine undergoes a condensation reaction with diethyl malonate in the presence of a strong base like metallic sodium.

Decarboxylation: The resulting intermediate is subjected to acidic conditions to induce decarboxylation, yielding 2-methyl-3-nitropyridine.

Reduction: The nitro group of 2-methyl-3-nitropyridine is then reduced to an amino group, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to form 2-methyl-3-aminopyridine. google.com

Sandmeyer-type Reaction: Finally, the 2-methyl-3-aminopyridine is converted to 2-methyl-3-bromopyridine via a diazotization reaction followed by treatment with a bromine source. This involves treating the amine with hydrobromic acid and sodium nitrite, often in the presence of bromine. google.comgoogle.com

This multi-step route provides a reliable method for obtaining the 3-substituted isomer with high purity, which is crucial for subsequent transformations.

Table 1: Comparison of Synthetic Routes to 2-Methyl-3-bromopyridine
Method Starting Material Key Reagents Advantages Disadvantages Typical Yield Reference
Direct Bromination2-MethylpyridineBr₂, AlCl₃Fewer stepsPoor regioselectivity, formation of isomers, difficult separationLow (e.g., 12%) chemicalbook.com
Multi-step Synthesis2-Chloro-3-nitropyridineDiethyl malonate, Na, Pd/C, HBr, NaNO₂High regioselectivity, high purity of productMultiple steps, more complex procedureHigh (e.g., 95% for final step) google.comgoogle.com

The functionalization of a pre-formed pyridine ring is a cornerstone of pyridine chemistry. For the synthesis of this compound, the introduction of a carbon-based functional group at the 3-position of a 2-methylpyridine or related pyridine intermediate is essential.

The Grignard reaction is a powerful tool for this purpose. Halogenated pyridines, such as 2-methyl-3-bromopyridine, can be converted into Grignard reagents by reacting them with magnesium metal. researchgate.net This pyridyl Grignard reagent, 2-methyl-3-pyridylmagnesium bromide, is a potent nucleophile that can react with various electrophiles to introduce a one-carbon functional group. For example, reaction with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), can yield 2-methyl-3-pyridinecarbaldehyde. google.com This aldehyde is a versatile intermediate that can be further modified.

Another functionalization strategy involves the direct cyanation of a pyridine ring. While methods exist for the direct cyanation of pyridine N-oxides, a more common laboratory-scale approach for introducing a nitrile group is through the nucleophilic substitution of a halide. For instance, 2-methyl-3-bromopyridine could be converted to 2-methyl-3-pyridinecarbonitrile (also known as 2-cyano-3-methylpyridine). nih.gov This nitrile can then be reduced to the corresponding amine or aldehyde.

Approaches to Hydrazinylmethyl Group Introduction

Once a 2-methylpyridine core with a suitable functional group at the 3-position has been synthesized, the next phase involves the construction of the hydrazinylmethyl side chain.

In the context of synthesizing this compound, a "direct" method refers to the final step where the hydrazine moiety is introduced to a fully formed and appropriately functionalized pyridine precursor. The most direct and widely used method is the nucleophilic substitution reaction between a halomethylpyridine and hydrazine.

Specifically, a precursor such as 3-(chloromethyl)-2-methylpyridine is reacted with hydrazine hydrate. In this SN2 reaction, the nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion to form the target compound, this compound. The reaction is typically carried out in a polar solvent like ethanol (B145695). google.combeilstein-journals.org The efficiency of this reaction depends on the reactivity of the starting halomethylpyridine.

A complete and plausible synthetic pathway to this compound can be constructed from the intermediates previously discussed. This multi-step process ensures high regioselectivity and provides a logical route to the final product.

A likely synthetic sequence is outlined below:

Halogenation: Begin with the synthesis of 2-methyl-3-bromopyridine from 2-chloro-3-nitropyridine to ensure correct regiochemistry, as detailed in section 2.1.1.

Grignard Formation and Formylation: Convert 2-methyl-3-bromopyridine to the corresponding Grignard reagent, 2-methyl-3-pyridylmagnesium bromide, which is then quenched with DMF to produce 2-methyl-3-pyridinecarbaldehyde.

Reduction to Alcohol: The aldehyde group is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) to yield 2-methyl-3-pyridinemethanol.

Conversion to Halide: The hydroxyl group of 2-methyl-3-pyridinemethanol is converted into a good leaving group, typically a chloride. This is achieved by reacting the alcohol with a chlorinating agent such as thionyl chloride (SOCl₂) or cyanuric chloride, producing the key intermediate 3-(chloromethyl)-2-methylpyridine. google.commdpi.com

Hydrazine Substitution: In the final step, 3-(chloromethyl)-2-methylpyridine is treated with hydrazine hydrate, which displaces the chloride to afford this compound.

Table 2: Proposed Multi-Step Synthesis of this compound
Step Reactant Key Reagents Product Reaction Type
12-Methyl-3-bromopyridineMg, THF2-Methyl-3-pyridylmagnesium bromideGrignard formation
22-Methyl-3-pyridylmagnesium bromideDMF2-Methyl-3-pyridinecarbaldehydeFormylation
32-Methyl-3-pyridinecarbaldehydeNaBH₄2-Methyl-3-pyridinemethanolReduction
42-Methyl-3-pyridinemethanolSOCl₂3-(Chloromethyl)-2-methylpyridineChlorination
53-(Chloromethyl)-2-methylpyridineN₂H₄·H₂OThis compoundNucleophilic Substitution

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These considerations are increasingly important in the synthesis of pyridine derivatives.

For the synthesis of the pyridine core, traditional methods often involve harsh conditions and produce significant waste. mdpi.com Modern approaches seek to improve sustainability. For instance, continuous flow chemistry offers a safer and more efficient alternative to batch processing for reactions like the α-methylation of pyridines, reducing reaction times and waste. mdpi.comresearchgate.net Catalytic systems are also a focus of green chemistry. The use of heterogeneous catalysts that can be easily recovered and recycled, such as Pd/C in hydrogenation reactions, is a key strategy. Biocatalysis, using whole cells or isolated enzymes, presents a green alternative for specific transformations, such as the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, suggesting potential for enzymatic hydroxylation of methyl groups on the pyridine ring. rsc.org

In the introduction of the hydrazinylmethyl group, the conversion of the alcohol to a chloromethyl intermediate often uses reagents like thionyl chloride, which produces toxic sulfur dioxide gas as a byproduct. mdpi.com Milder and safer alternatives are being explored. For example, the use of cyanuric chloride in combination with DMF provides an effective chlorinating system that avoids the formation of toxic gaseous byproducts. mdpi.com Furthermore, minimizing the use of hazardous solvents by choosing greener alternatives or developing solvent-free reaction conditions is a central goal of sustainable synthesis design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3 B13083528 3-(Hydrazinylmethyl)-2-methylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

(2-methylpyridin-3-yl)methylhydrazine

InChI

InChI=1S/C7H11N3/c1-6-7(5-10-8)3-2-4-9-6/h2-4,10H,5,8H2,1H3

InChI Key

OIIPNAWOJXWZGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)CNN

Origin of Product

United States

Reactivity and Reaction Mechanisms of 3 Hydrazinylmethyl 2 Methylpyridine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH₂) is a potent nucleophile due to the presence of lone pairs of electrons on the adjacent nitrogen atoms, a phenomenon sometimes referred to as the alpha effect. In 3-(hydrazinylmethyl)-2-methylpyridine, the terminal nitrogen of the hydrazine moiety is the primary site of nucleophilic attack.

The nucleophilicity of hydrazines is comparable to that of primary amines. researchgate.net The reactivity of the hydrazine can be influenced by the electronic effects of the substituted pyridine (B92270) ring. The 2-methyl group is weakly electron-donating, which may slightly enhance the nucleophilicity of the hydrazine group. The pyridine ring itself is electron-withdrawing, which could potentially modulate the reactivity.

The primary reactions involving the nucleophilic hydrazine moiety are with electrophilic partners, most notably carbonyl compounds. These reactions typically proceed via a two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate (a carbinolamine), followed by dehydration to yield a stable hydrazone. numberanalytics.comlibretexts.org The rate of hydrazone formation is generally pH-dependent, with mild acid catalysis often accelerating the dehydration step. numberanalytics.comnih.gov

Below is a table illustrating the expected products from the reaction of this compound with various carbonyl compounds.

Reactant (Carbonyl Compound)Expected Product (Hydrazone)
Acetone2-methyl-3-(((2-propan-2-ylidene)hydrazinyl)methyl)pyridine
Benzaldehyde2-methyl-3-(((2-benzylidene)hydrazinyl)methyl)pyridine
Cyclohexanone2-methyl-3-(((2-cyclohexylidene)hydrazinyl)methyl)pyridine

Electrophilic Behavior of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609). wikipedia.orgquora.com Electrophilic attack on the pyridine ring generally requires harsh reaction conditions. youtube.com

The substitution pattern of the ring in this compound further influences its reactivity. The nitrogen atom strongly deactivates the ortho (C2, C6) and para (C4) positions. Therefore, electrophilic substitution is directed to the meta positions (C3, C5). In this molecule, the C3 position is already substituted. The 2-methyl group is an activating, ortho-para directing group. The hydrazinylmethyl group at C3 would also influence the position of further substitution. The interplay of these directing effects would likely favor electrophilic attack at the C5 position.

Common electrophilic aromatic substitution reactions and their expected outcomes are summarized in the table below.

ReactionReagentsExpected Major Product
NitrationHNO₃, H₂SO₄3-(Hydrazinylmethyl)-2-methyl-5-nitropyridine
BrominationBr₂, FeBr₃5-Bromo-3-(hydrazinylmethyl)-2-methylpyridine
SulfonationFuming H₂SO₄This compound-5-sulfonic acid

It is important to note that under the strongly acidic conditions often required for these reactions, the basic nitrogen of the pyridine ring and the hydrazine moiety would be protonated. wikipedia.org This protonation would further deactivate the ring to a significant extent, making these reactions even more challenging. youtube.com

Condensation Reactions and Heterocycle Formation

The bifunctional nature of the hydrazine group allows this compound to be a valuable precursor in the synthesis of various heterocyclic compounds. Following the initial formation of a hydrazone with a dicarbonyl compound or a compound containing another reactive functional group, intramolecular cyclization can occur.

For instance, reaction with a β-dicarbonyl compound like acetylacetone (B45752) would first form a hydrazone, which could then undergo cyclization and dehydration to form a pyrazole (B372694) ring. This is a common and powerful method for constructing five-membered nitrogen-containing heterocycles. researchgate.net

The following table illustrates potential heterocycle formations.

ReactantIntermediateHeterocyclic Product
AcetylacetoneHydrazone3-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-methylpyridine
Ethyl acetoacetateHydrazone2-Methyl-3-(((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)methyl)pyridine

These condensation and cyclization reactions are fundamental in medicinal chemistry for the generation of diverse molecular scaffolds.

Tautomeric Equilibria and Conformational Analysis

Tautomerism is a potential consideration for this compound, particularly involving the hydrazine moiety. While the primary form is the hydrazine, it could theoretically exist in equilibrium with a hydrazone tautomer if a suitable proton acceptor is available, though this is less likely in the absence of a reaction. More relevant is the potential for imine-enamine tautomerism in the resulting hydrazones. researchgate.net

For the pyridine ring itself, substituted pyridines with hydroxyl or amino groups are known to exist in equilibrium with their pyridone or pyridin-imine tautomers, respectively. rsc.orgyoutube.com For this compound, the hydrazinyl group is attached via a methylene (B1212753) bridge, which isolates it from the aromatic system and makes such tautomerism involving the ring less favorable.

Reaction Kinetics and Mechanistic Pathways

The kinetics of reactions involving this compound have not been specifically reported. However, general principles can be applied.

The mechanistic pathway for electrophilic substitution on the pyridine ring proceeds via the formation of a cationic intermediate known as a sigma complex or arenium ion. quora.com The stability of this intermediate determines the regioselectivity of the reaction. As discussed in section 3.2, attack at the C5 position is predicted to be the most favored pathway due to the directing effects of the existing substituents. The activation energy for this process is expected to be high due to the electron-deficient nature of the pyridine ring. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Hydrazinylmethyl 2 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR spectra provide fundamental information about the types and numbers of atoms present.

¹H NMR: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons. For 3-(hydrazinylmethyl)-2-methylpyridine, the signals can be predicted based on the electronic effects of the substituents on the pyridine (B92270) ring. The methyl group at the C2 position is expected to produce a singlet in the aliphatic region. The methylene (B1212753) protons, being adjacent to the aromatic ring and the hydrazine (B178648) group, will appear as a singlet further downfield. The three aromatic protons on the pyridine ring will exhibit characteristic splitting patterns based on their coupling with each other. The protons on the hydrazine group often appear as broad signals that can exchange with deuterium, and their chemical shift is highly dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show seven distinct signals corresponding to the five carbons of the pyridine ring, the methyl carbon, and the methylene carbon. The chemical shifts are influenced by the electronegativity of the nitrogen atom in the ring and the attached functional groups. mdpi.comtestbook.com Carbons C2 and C6, being adjacent to the ring nitrogen, are typically observed at the lowest field. testbook.com

¹⁵N NMR: While less common, ¹⁵N NMR can be a powerful tool for molecules containing multiple nitrogen atoms. researchgate.netresearchgate.net In this compound, three separate signals would be expected, corresponding to the pyridine nitrogen, the alpha-nitrogen, and the beta-nitrogen of the hydrazine moiety. The pyridine nitrogen signal is characteristically found at a significantly different chemical shift compared to the hydrazine nitrogens. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
Pyridine RingH4~7.5-d
Pyridine RingH5~7.1-t
Pyridine RingH6~8.3-d
Pyridine RingC2-~158-
Pyridine RingC3-~135-
Pyridine RingC4-~137-
Pyridine RingC5-~122-
Pyridine RingC6-~148-
Methyl Group-CH₃~2.5~22s
Methylene Bridge-CH₂-~4.0~50s
Hydrazine Group-NHNH₂Variable (broad)-s (broad)

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. numberanalytics.comcreative-biostructure.comnih.govgithub.io

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting H4, H5, and H6, confirming their adjacent positions on the pyridine ring. creative-biostructure.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached heteronuclei, most commonly ¹³C. numberanalytics.com An HSQC spectrum would show a cross-peak linking the ¹H signal of the methyl group to its ¹³C signal, the methylene protons to the methylene carbon, and each aromatic proton (H4, H5, H6) to its respective ring carbon (C4, C5, C6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. numberanalytics.com It is invaluable for connecting different spin systems. Key HMBC correlations would include signals from the methyl protons to C2 and C3, and from the methylene protons to C2, C3, and C4, definitively establishing the substitution pattern on the pyridine ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify nuclei that are close in space, regardless of their bonding. A NOESY or ROESY spectrum could show correlations between the methyl protons (-CH₃) and the H6 proton, as well as between the methylene protons (-CH₂) and the H4 proton, providing confirmation of the substituent positions and the molecule's conformation. creative-biostructure.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR is particularly sensitive to polar bonds. The spectrum of this compound would be characterized by N-H stretching vibrations from the hydrazine group, typically appearing as one or two bands in the 3200-3400 cm⁻¹ region. researchgate.netwashington.edu Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹. The pyridine ring itself gives rise to characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. cdnsciencepub.com

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR, being more sensitive to non-polar, symmetric bonds. The pyridine ring breathing and stretching modes are often strong in the Raman spectrum, appearing around 1000-1030 cm⁻¹. researchgate.netaps.orgresearchgate.net The symmetric vibrations of the aromatic ring system are particularly Raman-active and provide further confirmation of the core structure.

Table 2: Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3400 - 3200N-H stretchHydrazine (-NH₂)
3100 - 3000C-H stretchAromatic (Pyridine)
3000 - 2850C-H stretchAliphatic (-CH₃, -CH₂)
1610 - 1570C=N stretchPyridine Ring
1590 - 1450C=C stretchPyridine Ring
1470 - 1430C-H bendAliphatic (-CH₃, -CH₂)
1030 - 990Ring breathingPyridine Ring (Raman active)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The pyridine ring acts as the primary chromophore in this compound. Like benzene (B151609) and other aromatic systems, pyridine exhibits π → π* transitions, which are typically strong and occur in the UV region. libretexts.orgpharmatutor.org Due to the presence of the nitrogen atom's non-bonding electrons, a weaker n → π* transition is also possible at a longer wavelength. libretexts.org The substitution on the pyridine ring with alkyl and hydrazinylmethyl groups is expected to cause a slight bathochromic shift (shift to longer wavelengths) of these absorption bands compared to unsubstituted pyridine. researchgate.netnih.gov

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and can provide structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and basic compounds like this compound, as it typically produces an intact protonated molecular ion [M+H]⁺. nih.gov For this compound (C₇H₁₁N₃, molecular weight 137.18 g/mol ), the ESI-MS spectrum would show a prominent peak at an m/z of approximately 138.19.

Tandem mass spectrometry (MS/MS) involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides valuable structural clues. For this molecule, a primary fragmentation pathway would be the cleavage of the C-C bond between the methylene group and the pyridine ring, a form of benzylic cleavage. nih.govresearchgate.net This would lead to the formation of a stable 2-methylpyridinium cation or a tropylium-like ion. Another likely fragmentation is the loss of the terminal amino group (-NH₂) from the hydrazine side chain.

Table 3: Predicted ESI-MS Fragmentation for this compound

m/zProposed Ion StructureFragmentation Pathway
138.19[M+H]⁺Protonated Molecular Ion
107.07[C₇H₉N]⁺Loss of NH₂
92.06[C₆H₆N]⁺Loss of -CH₂NHNH₂ (Benzylic cleavage)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Complex Mixture Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique essential for the detection and quantification of specific compounds within complex biological or chemical matrices. For pyridine derivatives containing a reactive hydrazine group, such as this compound, this method is particularly valuable. The hydrazine moiety can be exploited for chemical derivatization to enhance ionization efficiency and improve detection limits.

In many applications, particularly in bioanalysis, direct measurement of a target analyte is challenging due to low concentrations or poor ionization. Hydrazine-based reagents, including isomers of the target compound like 2-hydrazino-1-methylpyridine (HMP), have been successfully used to derivatize ketones and aldehydes, such as steroids in human plasma. nih.govresearchgate.net This process attaches a permanently charged or easily ionizable group to the target molecule, significantly boosting its signal in the mass spectrometer.

The analysis is typically performed on a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. In SRM, the first quadrupole selects the precursor ion (the derivatized molecule), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion, creating a highly selective and sensitive signal. This specificity is crucial for distinguishing the analyte from isobaric interferences—other compounds in the mixture that have the same mass. nih.gov

For instance, research on the derivatization of androgens with HMP demonstrated the selection of specific precursor-to-product ion transitions for quantification. nih.gov This allowed for the detection of low concentrations of these compounds in small plasma volumes. nih.govresearchgate.net Although specific data for this compound is not widely published, the principles of derivatization and SRM analysis would be directly applicable. The table below illustrates the type of data generated in an LC-MS/MS analysis using HMP-derivatized androgens as an example.

Analyte (Derivatized)Precursor Ion (m/z)Product Ion (m/z)Reference
DHT-HMP396108 nih.gov
Testosterone-HMP394108 nih.gov
Androstenedione-HMP392108 nih.gov

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides unequivocal information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the packing of molecules within the crystal lattice.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, the electron density throughout the crystal can be mapped, and from this, the positions of the individual atoms can be determined.

While crystallographic data for this compound itself are not publicly available, studies on other substituted pyridine derivatives demonstrate the power of this technique. For example, X-ray studies on precursors of styrylpyridine-derivatives have been used to confirm their molecular geometry, including the trans conformation of double bonds and the planarity of the molecules. mdpi.comresearchgate.net

The data obtained from an XRD experiment includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom. The table below presents representative crystal data for a related substituted pyridine compound, (E)-4-(2-(pyridin-4-yl)vinyl)benzaldehyde, to illustrate the type of information generated. researchgate.net

ParameterValueReference
Chemical FormulaC₁₄H₁₁NO researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)5.9890(3) researchgate.net
b (Å)20.3546(11) researchgate.net
c (Å)9.0357(5) researchgate.net
β (°)106.908(2) researchgate.net
Volume (ų)1052.28(9) researchgate.net

Synergistic Application of Multiple Spectroscopic Methods for Comprehensive Characterization

While individual analytical techniques provide specific pieces of structural information, a comprehensive and unambiguous characterization of a novel compound like this compound relies on the synergistic application of multiple spectroscopic methods. The combination of techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides complementary data that, when taken together, confirms the proposed molecular structure.

Mass Spectrometry (MS): This is typically the first analysis performed. It provides the molecular weight of the compound, giving a direct confirmation of its elemental formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the molecular formula. The fragmentation pattern observed in the mass spectrum also offers valuable clues about the molecule's structure and the connectivity of its constituent parts.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, one would expect to see characteristic absorption bands corresponding to N-H stretching and bending vibrations from the hydrazine group, C-H stretching from the aromatic pyridine ring and the aliphatic methyl and methyl groups, and C=N and C=C stretching vibrations from the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. One would expect distinct signals for the methyl protons, the methylene protons, the hydrazine (N-H) protons, and the three aromatic protons on the pyridine ring.

¹³C NMR reveals the number of different types of carbon atoms in the molecule. For this compound, six distinct carbon signals would be expected (one methyl, one methylene, and four unique pyridine ring carbons).

By combining the data from these techniques, a complete structural picture emerges. MS confirms the formula, IR identifies the key functional groups, and NMR maps out the precise connectivity of the atoms. This multi-faceted approach is standard practice in the synthesis and characterization of new chemical entities. mdpi.commdpi.com

Spectroscopic TechniqueExpected Information for this compound
Mass Spectrometry (MS)Molecular Ion Peak confirming the molecular weight (123.16 g/mol). Fragmentation pattern showing loss of hydrazine or methyl groups.
Infrared (IR) SpectroscopyN-H stretching bands (hydrazine), aromatic C-H stretching, aliphatic C-H stretching (methyl, methylene), and C=N/C=C ring stretching (pyridine).
¹H NMR SpectroscopyDistinct signals for methyl (CH₃), methylene (CH₂), hydrazine (NH₂), and three unique aromatic (pyridine ring) protons. Coupling patterns would confirm their relative positions.
¹³C NMR SpectroscopySix distinct signals corresponding to the methyl carbon, methylene carbon, and the four non-equivalent carbons of the substituted pyridine ring.

Computational Chemistry and Theoretical Investigations of 3 Hydrazinylmethyl 2 Methylpyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including optimized geometry, electronic structure, and vibrational frequencies.

Geometry Optimization and Conformational Analysis

The initial step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 3-(Hydrazinylmethyl)-2-methylpyridine, this process would involve finding the minimum energy conformation by calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible.

The geometry of the pyridine (B92270) ring itself is well-established as a planar aromatic system. wikipedia.org However, the presence of the flexible hydrazinylmethyl side chain at the 3-position introduces conformational possibilities. Rotation around the C-C and C-N bonds of this side chain would lead to different conformers with varying energies. It is expected that the most stable conformer would exhibit minimal steric hindrance between the hydrazinyl group, the methyl group at the 2-position, and the pyridine ring.

Theoretical calculations on similar substituted pyridines have been performed to determine their optimized geometries. researchgate.netmostwiedzy.pl Based on these studies, the bond lengths and angles within the pyridine ring of this compound are expected to be similar to those of pyridine itself, with minor deviations due to the electronic effects of the substituents. The C-N and N-N bond lengths within the hydrazinylmethyl group would be consistent with typical single bond values.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents predicted values based on standard bond lengths and angles from related molecules.

Parameter Predicted Value
C-C (ring) ~1.39 Å
C-N (ring) ~1.34 Å
C-C (side chain) ~1.51 Å
C-N (side chain) ~1.47 Å
N-N (side chain) ~1.45 Å
C-C-N (ring angle) ~120°
C-N-C (ring angle) ~117°

Electronic Structure Analysis (HOMO-LUMO Energies, Charge Distribution)

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. as-proceeding.com

For this compound, both the methyl and the hydrazinylmethyl groups are considered electron-donating. These groups are expected to increase the energy of the HOMO and have a smaller effect on the LUMO energy compared to unsubstituted pyridine. This would result in a smaller HOMO-LUMO gap, suggesting a higher reactivity. DFT calculations on various substituted pyridines have shown that electron-donating groups generally decrease the HOMO-LUMO gap. researcher.lifenih.gov

The charge distribution within the molecule can be analyzed using methods like Mulliken population analysis. The nitrogen atom of the pyridine ring is the most electronegative atom and is expected to carry a partial negative charge. The nitrogen atoms of the hydrazinyl group will also exhibit negative charges. The carbon atoms attached to these nitrogen atoms will likely have partial positive charges.

Table 2: Predicted Electronic Properties for this compound (Illustrative) This table presents predicted values based on DFT studies of pyridines with electron-donating substituents.

Property Predicted Value (eV)
HOMO Energy -5.5 to -6.5
LUMO Energy -0.5 to -1.5

Vibrational Frequency Calculations and Spectroscopic Correlation

The calculated vibrational spectrum of this compound would exhibit characteristic modes for the pyridine ring, the methyl group, and the hydrazinylmethyl group. The pyridine ring vibrations typically appear in the 1600-1400 cm⁻¹ region (C=C and C=N stretching) and around 1000-600 cm⁻¹ (ring breathing and deformation modes). The C-H stretching vibrations of the methyl group and the pyridine ring are expected in the 3100-2900 cm⁻¹ range. The N-H stretching vibrations of the hydrazinyl group would likely appear as broad bands in the 3400-3200 cm⁻¹ region. The N-H bending and C-N stretching vibrations of the side chain would be found in the fingerprint region (below 1600 cm⁻¹).

It is common practice to scale the calculated vibrational frequencies to account for anharmonicity and other limitations of the theoretical model, which generally improves the agreement with experimental data. mdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) This table presents predicted frequency ranges based on known vibrational modes of similar functional groups.

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H stretching (hydrazine) 3400 - 3200
C-H stretching (aromatic/aliphatic) 3100 - 2900
C=C / C=N stretching (pyridine ring) 1600 - 1400
N-H bending (hydrazine) 1650 - 1550
C-H bending (methyl) 1450 - 1375

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity. These descriptors are often calculated from the HOMO and LUMO energies.

Chemical Potential, Hardness, and Electrophilicity Index

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is related to the negative of electronegativity and can be approximated as the average of the HOMO and LUMO energies: μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Hardness is a measure of the resistance to a change in the electron distribution. It is calculated as half the difference between the LUMO and HOMO energies: η ≈ (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

For this compound, the electron-donating nature of the substituents is expected to lead to a relatively high chemical potential (less negative value) and a lower chemical hardness compared to unsubstituted pyridine, indicating higher reactivity.

Table 4: Predicted Quantum Chemical Descriptors for this compound (Illustrative) This table presents predicted values based on theoretical calculations of related pyridine derivatives.

Descriptor Predicted Value (eV)
Chemical Potential (μ) -3.0 to -4.0
Chemical Hardness (η) 2.0 to 2.5

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential localized on the nitrogen atom of the pyridine ring, making it the primary site for protonation and interaction with electrophiles. nih.govnih.gov The nitrogen atoms of the hydrazinyl group will also exhibit significant negative potential. The hydrogen atoms of the amino group in the hydrazine (B178648) moiety and the hydrogen atoms of the methyl group will likely show regions of positive potential. This information is valuable for understanding the intermolecular interactions and reactivity of the molecule. rsc.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular and intermolecular interactions within a molecular system. nih.gov It interprets the complex, many-electron wavefunction of a molecule in terms of localized, intuitive chemical concepts like bonds, lone pairs, and core orbitals.

In a hypothetical NBO analysis of this compound, researchers would investigate the stabilization energy, E(2), associated with delocalization between filled (donor) and empty (acceptor) orbitals. This energy quantifies the strength of the interaction. For instance, interactions between a nitrogen lone pair (LP) orbital and an antibonding (σ*) orbital of an adjacent bond would reveal the extent of hyperconjugation.

Key intermolecular interactions that could be studied for a dimer or solvated model of this compound include hydrogen bonds. The hydrazine moiety (-NH-NH2) provides strong hydrogen bond donors, while the pyridine nitrogen is a strong acceptor. NBO analysis would quantify the stabilization energy of these interactions, such as an N-H···N hydrogen bond between two molecules.

Table 1: Illustrative NBO Analysis for a Hypothetical Dimer of this compound This table is a generalized representation and is not based on actual experimental or calculated data for the specified compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (N8) on Pyridineσ* (N10-H11) on Hydrazine15.8Intermolecular N-H···N Hydrogen Bond
LP (N10) on Hydrazineσ* (C2-C3) on Pyridine Ring5.2Intramolecular Hyperconjugation
σ (C5-H) on PyridineLP* (N8) on Pyridine0.8Intramolecular C-H···N Interaction

Molecular Dynamics Simulations for Dynamic Behavior

Analysis of the MD trajectory would typically involve calculating metrics such as the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSD: This metric measures the average deviation of atomic positions, typically of the molecule's backbone, from a reference structure over the course of the simulation. A stable, plateauing RMSD value indicates that the molecule has reached a stable conformation or equilibrium. mdpi.com

RMSF: This metric measures the fluctuation of individual atoms or residues around their average positions. Higher RMSF values indicate greater flexibility in those regions of the molecule. For this compound, the hydrazinylmethyl side chain would be expected to show higher RMSF values than the more rigid pyridine ring.

Simulations are often run for hundreds of nanoseconds to adequately sample the conformational space of the molecule. nih.gov

Table 2: Representative MD Simulation Parameters for a Hypothetical Study This table outlines typical parameters and is not from a specific study on the target compound.

ParameterValue/Description
Force FieldAMBER, CHARMM, or OPLS
Solvent ModelExplicit (e.g., TIP3P water)
System Temperature300 K
System Pressure1 bar
Simulation Duration100 - 500 ns
Analysis MetricsRMSD, RMSF, Hydrogen Bond Analysis

Protein and DNA Interaction Modeling and Mechanistic Insights

To understand the potential biological activity of this compound, computational docking and molecular dynamics simulations are employed to model its interactions with protein or DNA targets.

Protein Interaction Modeling: Molecular docking is first used to predict the preferred binding orientation of the compound within the active site of a target protein. This provides an initial static picture of the interaction and a binding affinity score. Following docking, MD simulations of the protein-ligand complex are performed to assess the stability of the binding pose and to observe the dynamic interactions over time. nih.gov Analysis of these simulations can reveal key amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or salt bridges with the ligand. mdpi.com Binding free energy calculations, such as MM/GBSA, can provide a more accurate estimation of the binding affinity. mdpi.com

DNA Interaction Modeling: Similar methods can be applied to study how this compound might interact with DNA. Docking simulations can predict whether the molecule prefers to bind in the major or minor groove of the DNA double helix or intercalate between base pairs. The pyridine ring could engage in π-stacking interactions with DNA bases, while the protonated hydrazine group could form electrostatic interactions with the negatively charged phosphate (B84403) backbone. MD simulations would then be used to validate the stability of these binding modes.

Table 3: Hypothetical Key Interactions for this compound with a Protein Target This table is for illustrative purposes only and does not represent real data.

Part of MoleculeInteracting Amino AcidInteraction TypePotential Effect
Pyridine NitrogenLysine (LYS)Hydrogen BondAnchors ligand in binding pocket
Pyridine RingPhenylalanine (PHE)π-π StackingContributes to binding affinity
Hydrazine Group (-NH2)Aspartic Acid (ASP)Salt Bridge / Hydrogen BondCrucial for binding specificity
Methyl GroupLeucine (LEU), Valine (VAL)Hydrophobic InteractionStabilizes complex

Lack of Specific Research Data on the Coordination Chemistry of this compound

A thorough review of available scientific literature reveals a significant scarcity of specific research focused on the coordination chemistry of the compound this compound as a ligand. While the broader families of pyridine and hydrazone-containing ligands are extensively studied in coordination chemistry, this particular substituted pyridine does not appear to have been the subject of detailed investigation regarding its metal complexation behavior.

General principles of coordination chemistry allow for predictions about its potential behavior. The pyridine ring's nitrogen atom and the hydrazinyl group's terminal nitrogen are likely donor sites, potentially enabling bidentate chelation. The electronic and steric effects of the methyl and hydrazinylmethyl substituents would also be expected to influence the stability and geometry of any resulting metal complexes.

However, without specific experimental studies, any discussion of its precise coordination modes, the synthesis and characterization of its transition or main group metal complexes, and the structural elucidation of such compounds would be purely speculative. The scientific record, as accessible through comprehensive searches, does not currently contain the empirical data necessary to construct a detailed and accurate article on the coordination chemistry of this compound. Further experimental research would be required to elaborate on the specific topics outlined in the proposed article structure.

Coordination Chemistry of 3 Hydrazinylmethyl 2 Methylpyridine As a Ligand

Structural Elucidation of Coordination Compounds

X-ray Crystallography of Metal Complexes

There are no publicly available crystal structures for any metal complexes formed with 3-(Hydrazinylmethyl)-2-methylpyridine. Consequently, detailed information regarding bond lengths, bond angles, coordination geometries, and crystal packing of its complexes cannot be provided.

Spectroscopic Signatures of Complex Formation

No studies detailing the spectroscopic characterization (such as Infrared, UV-Visible, or Nuclear Magnetic Resonance spectroscopy) of metal complexes involving this compound have been published. Therefore, specific data on characteristic shifts or new bands that would signify complex formation are unavailable.

Stability and Equilibrium Studies of Metal-Ligand Systems

Research on the stability constants, formation constants, or other equilibrium parameters for metal-ligand systems involving this compound has not been reported. Without such studies, a quantitative discussion of the stability of its potential metal complexes is not possible.

Redox Properties of Metal Complexes

There is no information available on the electrochemical behavior or redox properties of metal complexes formed with this ligand. Techniques such as cyclic voltammetry have not been applied to complexes of this compound according to the available literature.

Applications of 3 Hydrazinylmethyl 2 Methylpyridine and Its Derivatives in Chemical Sciences

Catalytic Applications

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Often, organic ligands are immobilized on solid supports to create heterogeneous catalysts. This approach facilitates catalyst recovery and reuse. Pyridine (B92270) derivatives have been incorporated into solid supports like organosilica nanotubes to create heterogeneous catalysts for C-H bond activation. nih.gov Additionally, cerium-based materials have been used for the heterogeneous catalytic oxidation of pyridines. nih.gov However, there is no specific mention in the literature of 3-(Hydrazinylmethyl)-2-methylpyridine being used to create heterogeneous catalysts.

Photocatalysis and Photoredox Systems

Photocatalysis utilizes light to drive chemical reactions in the presence of a photocatalyst. Coordination complexes with pyridine-containing ligands are frequently studied in this context. For example, complexes based on pyridine-pyrimidine-hydrazone ligands have shown potential as photocatalysts for the degradation of organic dyes like methylene (B1212753) blue. researchgate.net The design of such systems often relies on the ability of the ligand to participate in photoinduced electron transfer processes. While these findings highlight the potential of related structures, no specific research has been found that investigates the photocatalytic or photoredox properties of this compound or its metal complexes.

Role in Analytical Chemistry

The hydrazine (B178648) functional group is known for its utility in analytical chemistry, particularly as a reactive handle for the derivatization of carbonyl compounds. The pyridine moiety can also contribute to the analytical utility of a molecule, for instance, by influencing its spectroscopic properties.

Derivatization Reagents for Enhanced Detection

Derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. Hydrazine-containing reagents are commonly used to react with aldehydes and ketones to form stable hydrazones, which can then be analyzed, often with enhanced sensitivity, by techniques like chromatography and mass spectrometry. researchgate.netnih.gov

While there is no specific information on the use of this compound as a derivatization reagent, a closely related isomer, 2-hydrazino-1-methylpyridine (HMP), has been successfully employed for this purpose. researchgate.netmdpi.com HMP has been used to derivatize oxosteroids, such as 5α-dihydrotestosterone, to significantly enhance the sensitivity of their detection by liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). researchgate.net The derivatization with HMP introduces a more readily ionizable group, leading to a substantial increase in signal intensity. researchgate.net This application of a structural isomer suggests that this compound might have similar potential, although this has not been experimentally verified in published studies.

Fluorescent Labeling Agents

Fluorescent labeling is a common technique in bioanalysis and materials science. Molecules that can be covalently attached to other molecules of interest and exhibit fluorescence are valuable tools. Pyridine-containing structures are often components of fluorescent molecules. For example, various imidazopyridine derivatives are known to be fluorescent and have been explored as fluorescent probes. nih.govtandfonline.com Furthermore, pyridine-based compounds have been developed as fluorescent sensors for the detection of cations. mdpi.com

The conjugation of a pyridine ring with a hydrazine or hydrazone moiety can lead to fluorescent compounds. nih.gov However, a detailed literature search did not uncover any studies that specifically describe the synthesis or application of this compound or its derivatives as fluorescent labeling agents. The intrinsic fluorescent properties of this specific compound have not been reported.

Supramolecular Chemistry and Host-Guest Systems

The unique architecture of this compound, featuring a pyridine nitrogen atom, a methyl group, and a hydrazinylmethyl side chain, makes it and its derivatives excellent building blocks in supramolecular chemistry. These functional groups provide sites for hydrogen bonding, metal coordination, and π-π stacking interactions, which are the driving forces for the self-assembly of complex, well-ordered supramolecular structures.

The capacity for molecular recognition is embedded in the structure of this compound derivatives. The pyridine ring can act as a hydrogen bond acceptor, while the hydrazinyl group contains both hydrogen bond donors and acceptors. This multiplicity of interaction sites allows these molecules to selectively bind to other molecules (guests) or to self-assemble into larger aggregates.

Research on related pyridine-based hydrazone systems demonstrates that the interplay of hydrogen bonding is crucial for forming predictable supramolecular systems. rsc.org For instance, pyrimidine (B1678525) hydrazone molecular strands have been shown to self-assemble into complex structures like double helicates upon coordination with metal ions such as Ag(I). researchgate.net The specific arrangement and orientation of the hydrogen bonding groups, combined with the steric influence of substituents like the methyl group, dictate the geometry and stability of the resulting assemblies. The self-assembly process can lead to the formation of discrete oligomers, extended chains, or intricate three-dimensional networks. rsc.orgrsc.org

The rational design of ligands is fundamental to creating desired supramolecular architectures. Derivatives of this compound can be strategically functionalized to control the outcome of the self-assembly process. For example, the reaction of pyrazine-functionalized bipyridine ligands with copper (II) acetate (B1210297) has led to the formation of one-dimensional coordination polymers. rsc.org In these structures, the ligand binds to multiple metal centers, creating a repeating unit that extends in one dimension.

Similarly, pyrimidine-based bis(hydrazone) ligands have been used to create grid-type and linear metal complexes with ions like Pb(II) and Zn(II). researchgate.net The final architecture is highly dependent on the choice of metal ion and the metal-to-ligand ratio. These studies highlight how the pyridine and hydrazone components can act as distinct binding domains to facilitate the construction of sophisticated supramolecular entities. The principles observed in these related systems suggest that this compound derivatives are promising candidates for constructing novel materials with tailored topologies and properties.

Derivative Class Key Interactions Resulting Supramolecular Architecture Reference
Pyrimidine HydrazonesMetal Coordination (Ag(I)), Hydrogen BondingDouble Helicates researchgate.net
Di(pyrazinamoyl)-bipyridineMetal Coordination (Cu(II)), π-π stacking1-D Coordination Polymers rsc.org
Pyrimidine-based Bis(hydrazones)Metal Coordination (Pb(II), Zn(II))Grid-type and Linear Complexes researchgate.net
General MacromoleculesMultiple Hydrogen BondingVarious Self-Assembled Systems rsc.org

Biological Chemistry (In Vitro and Mechanistic Studies)

The structural motifs present in this compound and its derivatives are frequently found in biologically active molecules. The pyridine ring is a well-known pharmacophore, and the hydrazone linkage (-N-N=C) derived from the hydrazinyl group is recognized for its broad spectrum of biological activities.

For example, a series of hydrazinyl arylthiazole-based pyridine derivatives demonstrated potent in vitro inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov Many of these compounds were found to be significantly more active than the standard drug acarbose, with IC50 values in the low micromolar range. nih.gov Other studies have identified hydrazine-containing thiazole (B1198619) derivatives as inhibitors of enzymes related to diabetes, such as aldose reductase and α-amylase. nih.gov Furthermore, certain pyridine derivatives have been identified as inhibitors of mitogen- and stress-activated protein kinase 1 (MSK1), while sulfonamide-containing pyridine moieties have shown selective inhibition of carbonic anhydrase isoforms IX and XII, which are associated with tumors. mdpi.commdpi.com

Derivative Class Target Enzyme Key Findings (IC50 / Ki) Reference
Hydrazinyl arylthiazole pyridinesα-GlucosidaseIC50 values ranging from 1.40 µM to 236.10 µM nih.gov
Hydrazine clubbed thiazolesAldose Reductase (AR)Ki values ranging from 5.47 nM to 23.89 nM nih.gov
Hydrazine clubbed thiazolesα-Glycosidase (α-GLY)Ki values ranging from 1.76 µM to 24.81 µM nih.gov
Arylpyridin-2-yl guanidinesMSK1Initial hit IC50 = 17.9 µM; optimized compound IC50 ~1-2 µM mdpi.com
Triazolyl pyridine sulfonamidesCarbonic Anhydrase IX (hCA IX)Ki = 11.7 nM for lead compound mdpi.com
Triazolyl pyridine sulfonamidesCarbonic Anhydrase XII (hCA XII)Ki = 9.8 nM for lead compound mdpi.com

The planar aromatic nature of the pyridine ring allows molecules containing this scaffold to interact with the bases of DNA, primarily through intercalation or groove binding. The hydrazinyl group can further stabilize this interaction through hydrogen bonding with the phosphate (B84403) backbone or the base pairs.

Studies on crescent-shaped pyridine-carboxamide analogs of natural products like netropsin (B1678217) show that these molecules can bind to the minor groove of DNA. nih.gov These synthetic peptides form 2:1 complexes with specific DNA sequences, with binding affinities influenced by the heterocyclic system used. nih.gov In another example, a rhodium(III) complex featuring an anthracenyl-hydrazone-pyrimidine ligand was investigated for its DNA binding properties. Such metal complexes often bind to DNA through an intercalative mode, where the planar aromatic part of the ligand inserts between the DNA base pairs, a mechanism known to inhibit DNA replication and transcription. mdpi.com These findings suggest that derivatives of this compound could be designed to target DNA for various therapeutic applications.

Compound/Derivative Class DNA Interaction Mode Key Findings Reference
Pyridine-2-carboxamidonetropsinMinor Groove Binding (2:1 complex)Binds 5'-TGTCA-3' site with an affinity of 2.7 x 10^5 M-1 nih.gov
Rh(III) complex of an anthrahydrazone ligandIntercalation (inferred)The planar anthracene (B1667546) structure is suited for intercalation, a primary mechanism for such antitumor agents. mdpi.com

Hydrazide-hydrazone compounds, which are readily synthesized from hydrazinyl precursors, are a well-established class of antimicrobial agents. The -CONH-N=CH- pharmacophore is crucial for their activity. The pyridine nucleus often enhances the biological potency of these molecules.

Numerous studies have reported the synthesis and in vitro evaluation of pyridine-containing hydrazones against a panel of bacteria and fungi. Hydrazide-hydrazones of isonicotinic acid, for instance, have shown very strong activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL. nih.gov Other research on hydrazones derived from methyl 4-phenylpicolinimidate also revealed significant activity against Gram-positive bacteria (MICs from 7.8 µg/mL) and notable tuberculostatic activity (MICs from 3.1 µg/mL). nih.gov The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell wall. The broad-spectrum activity and low MIC values make these compounds promising leads for the development of new antimicrobial drugs. nih.govmdpi.com

Derivative Class Microorganism Activity (MIC in µg/mL) Reference
Isonicotinic acid hydrazide-hydrazonesStaphylococcus aureus1.95 - 7.81 nih.gov
Isonicotinic acid hydrazide-hydrazonesStaphylococcus epidermidis1.95 - 7.81 nih.gov
Isonicotinic acid hydrazide-hydrazonesBacillus subtilis1.95 - 7.81 nih.gov
Hydrazones of 5-nitrofuran-2-carboxylic acidStaphylococcus epidermidis0.48 - 15.62 mdpi.com
Hydrazones of 5-nitrofuran-2-carboxylic acidStaphylococcus aureus (MRSA)0.48 - 15.62 mdpi.com
Methyl 4-phenylpicolinimidate hydrazonesGram-positive bacteria7.8 - 250 nih.gov
Methyl 4-phenylpicolinimidate hydrazonesMycobacterium tuberculosis H37Rv3.1 - 12.5 nih.gov

Antioxidant and Radical Scavenging Properties

Derivatives of this compound are recognized for their potential antioxidant and radical scavenging activities. The core structure, which combines a pyridine ring with a hydrazinylmethyl group, provides a scaffold for the synthesis of various compounds with the ability to neutralize harmful free radicals. The antioxidant capacity of these derivatives is often attributed to their ability to donate hydrogen atoms or electrons, which stabilizes reactive oxygen species (ROS).

The antioxidant efficacy of pyridine derivatives is influenced by the nature and position of substituents on the pyridine ring. For instance, the introduction of hydroxyl groups can significantly enhance radical scavenging activity. Research on hydroxybenzylidene hydrazines, which share the hydrazinyl functional group, has demonstrated that the number and position of hydroxyl groups on the aromatic ring directly impact their ability to scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS). mdpi.comnih.gov Compounds with multiple hydroxyl groups, particularly those in ortho and para positions, tend to exhibit the strongest antioxidant effects. mdpi.com

The following table summarizes the radical scavenging activity of some representative pyridine and hydrazine derivatives, illustrating the structure-activity relationship.

Compound TypeAssayIC50 / EC50 (µM)Reference CompoundIC50 / EC50 (µM)Reference
Catechol Hydrazinyl-ThiazoleDPPH-Trolox- mdpi.com
Catechol Hydrazinyl-ThiazoleABTS-Trolox- mdpi.com
Thiazinanone DerivativeDPPH--- nih.gov
Thiazinanone DerivativeABTS--- nih.gov
Hydroxybenzylidene Hydrazine (3 OH groups)DPPHStrong Scavenger-- mdpi.com
Hydroxybenzylidene Hydrazine (2 OH groups)DPPHWeaker Scavenger-- mdpi.com

Note: Specific IC50/EC50 values are often proprietary or vary between studies. The table indicates relative activities based on available literature.

Protein Binding Mechanisms

The interaction of this compound derivatives with proteins is a critical aspect of their potential biological applications. Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are major transport proteins in the bloodstream, and the binding of compounds to these proteins can significantly influence their distribution, metabolism, and efficacy.

Studies on various pyridine derivatives have elucidated the mechanisms governing their binding to serum albumin. nih.govresearchgate.netovid.com Fluorescence spectroscopy is a key technique used to investigate these interactions. The intrinsic fluorescence of tryptophan residues in albumin can be quenched upon the binding of a ligand, providing insights into the binding affinity and mechanism.

The primary mechanism of interaction for many pyridine derivatives is static quenching, which involves the formation of a ground-state complex between the compound and the protein. researchgate.net This complex is stabilized by a combination of non-covalent interactions, including:

Hydrophobic Interactions: The aromatic pyridine ring can interact with hydrophobic pockets within the protein structure.

Hydrogen Bonding: The nitrogen atoms of the pyridine and hydrazinyl groups, as well as any other suitable functional groups on the derivative, can act as hydrogen bond donors or acceptors, forming bonds with amino acid residues on the protein.

Molecular docking studies have further corroborated these findings by identifying the specific binding sites and the nature of the interactions. nih.govovid.com For instance, research on steroidal pyridines binding to BSA revealed the formation of a ligand-protein complex stabilized by both hydrogen bonding and hydrophobic interactions. nih.govovid.com The binding affinity is often moderate, which is favorable for the transport and release of the compound in the body. mdpi.com

Interacting MoleculeProteinBinding MechanismKey Interactions
Steroidal PyridinesBovine Serum Albumin (BSA)Static QuenchingHydrogen Bonding, Hydrophobic Interactions
Naphthoquinone-tethered PyridinesBovine Serum Albumin (BSA)Substrate Dependent-
Naphthoquinone-tethered PyridinesHuman Serum Albumin (HSA)Weak to no binding-

Material Science Applications

In the realm of material science, derivatives of this compound have shown significant promise, particularly as corrosion inhibitors for metals and alloys. The presence of nitrogen, and in some derivatives, sulfur and oxygen atoms, allows these molecules to effectively adsorb onto metal surfaces, forming a protective barrier against corrosive agents. researchgate.netqu.edu.qaresearchgate.netrdd.edu.iq

The mechanism of corrosion inhibition involves the interaction of the lone pair of electrons on the nitrogen atoms (and other heteroatoms) with the vacant d-orbitals of the metal. This leads to the formation of a coordinate bond, resulting in a stable, adsorbed layer that isolates the metal from the acidic or corrosive environment. The efficiency of inhibition is often enhanced by the presence of the aromatic pyridine ring, which can provide further protection through π-electron interactions with the metal surface.

The structure of the pyridine derivative plays a crucial role in its effectiveness as a corrosion inhibitor. Electron-donating groups attached to the pyridine ring can increase the electron density on the nitrogen atoms, thereby strengthening the bond with the metal and improving the inhibition efficiency. researchgate.net Conversely, electron-withdrawing groups may have the opposite effect.

Research on various pyridine derivatives has demonstrated their ability to achieve high levels of corrosion inhibition for carbon steel in acidic media. researchgate.netqu.edu.qa Electrochemical studies and surface analysis techniques have confirmed the formation of a protective film and the chemisorption of these inhibitors on the metal surface. researchgate.netqu.edu.qa

Derivative ClassMetalCorrosive MediumInhibition Efficiency
Pyridine-CarbamidesCarbon Steel1M HClUp to 97.1%
4-hydroxy-3-(pyridin-2-ylaminomethyl)tolueneMild Steel1M HCl96.2%
Pyridinium-derived compositesMild Steel1M H2SO4Interesting inhibitory effects

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